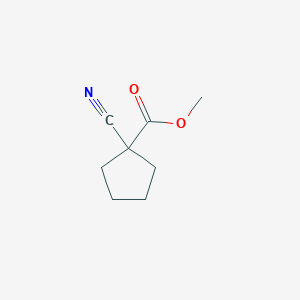
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (EDIMT) is an organic compound classified as an isoquinoline-1,3,4(2H)-trione. It is a derivative of the isoquinoline family, which are nitrogen-containing heterocyclic compounds. As a member of this family, EDIMT is of particular interest due to its potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications :
- The compound has been utilized in the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, showing potential for industrial production due to its simple operation and high yield (Chen Jian-xi, 2014).
- Another study highlights its reactivity towards nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, contributing to the development of new synthetic methodologies (Tayseer A. Abdallah, 2002).
Chemical Properties and Reactions :
- A study described a metal-free air oxidation process using trifunctional aromatic ketone in reactions with primary amines, facilitating the access to a series of isoquinoline-1,3,4(2H)-triones, highlighting the compound's utility in creating oxygen-rich heterocyclic scaffolds (A. Di Mola, C. Tedesco, A. Massa, 2019).
Applications in Medicinal Chemistry :
- The compound has been explored for its potential in inactivating Caspase-3, an important target for treating diseases involving deregulated apoptosis. This study provided insights into the mechanism of action and suggested its potential use in developing inhibitors against caspase-3 (Jun-qing Du et al., 2008).
- Another research focused on the synthesis and evaluation of amino-substituted derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, investigating their hydrolytic stabilities and potential herbicidal effects, thus highlighting its applications in agriculture (G. Mitchell et al., 2000).
Eigenschaften
IUPAC Name |
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDMCDUGCVZSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877167 |
Source


|
| Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)








![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)



